molecular formula C11H21NO3 B1491073 2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid CAS No. 2097950-12-2

2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid

Cat. No. B1491073
CAS RN: 2097950-12-2
M. Wt: 215.29 g/mol
InChI Key: WIVAFSMOBNPKMH-UHFFFAOYSA-N
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Description

The compound “2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid” appears to contain a propanoic acid group, an ethoxymethyl group, and a 4-methylpyrrolidin-1-yl group. Propanoic acid is a simple carboxylic acid, while ethoxymethyl and 4-methylpyrrolidin-1-yl are ether and amine groups, respectively .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a propanoic acid derivative with an appropriate ethoxymethyl and 4-methylpyrrolidin-1-yl precursor. The exact method would depend on the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The propanoic acid group would likely contribute to the compound’s polarity .


Chemical Reactions Analysis

As a compound containing a carboxylic acid group, this molecule could participate in typical acid-base reactions. The ether and amine groups might also engage in nucleophilic substitution or elimination reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could result in relatively high melting and boiling points compared to hydrocarbons of similar size .

Scientific Research Applications

Interaction with Ethoxymethylene-Containing Compounds

  • Research on interactions between 1,2-diaminoimidazoles and ethoxymethylene-containing derivatives shows the formation of various products, demonstrating the versatility of ethoxymethylene groups in synthesizing complex molecules (Dmitry et al., 2015).

Antagonist for Osteoporosis Treatment

  • A study identified a potent and selective antagonist of the alpha(v)beta(3) receptor, highlighting the role of specific compounds in the prevention and treatment of osteoporosis (J. Hutchinson et al., 2003).

Phenols and Lignans Research

  • Isolation and identification of phenols, lignans, and other compounds from Chenopodium album suggest the potential for diverse biological activities and applications in pharmaceuticals (F. Cutillo et al., 2006).

Enantioselective Synthesis

  • The enantioselective synthesis of neuroexcitant analogues indicates the importance of chirality in drug development and the potential for creating specific receptor agonists or antagonists (H. Pajouhesh et al., 2000).

Acyl Derivatives Synthesis

  • Studies on the synthesis of pyrrolidines and tetrahydrofurans from acyl derivatives of N-hydroxy-2-thiopyridone demonstrate the utility of these compounds in creating cyclic structures, potentially useful in drug synthesis (E. Castagnino et al., 1989).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Generally, carboxylic acids can cause skin and eye irritation, and ethers can be flammable .

properties

IUPAC Name

2-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-4-15-7-10-6-12(5-8(10)2)9(3)11(13)14/h8-10H,4-7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVAFSMOBNPKMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CN(CC1C)C(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid
Reactant of Route 2
2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid
Reactant of Route 3
2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid
Reactant of Route 4
2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid
Reactant of Route 5
2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid
Reactant of Route 6
2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)propanoic acid

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